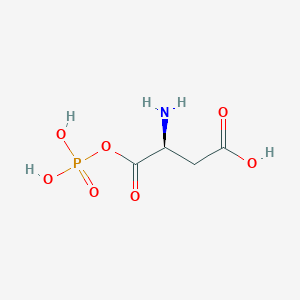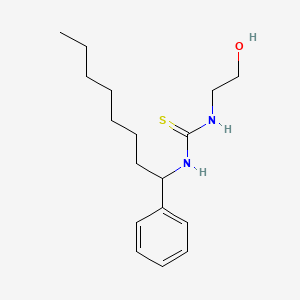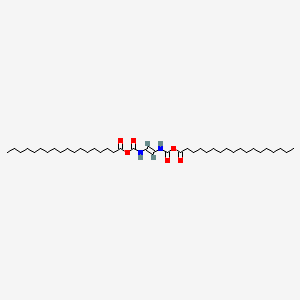
N,N'-Vinylenebis(stearic acid carbamic acid anhydride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Vinylenebis(stearic acid carbamic acid anhydride) is a complex organic compound characterized by its unique structure, which includes stearic acid and carbamic acid anhydride moieties linked by a vinylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Vinylenebis(stearic acid carbamic acid anhydride) typically involves the reaction of stearic acid with carbamic acid derivatives under controlled conditions. One common method includes the nucleophilic acyl substitution reaction of an acid chloride with a carboxylate anion . The reaction conditions often require the use of solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction mechanisms but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Vinylenebis(stearic acid carbamic acid anhydride) undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form carboxylic acids.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Common Reagents and Conditions
Common reagents used in these reactions include water, alcohols, and amines. The reactions typically occur under mild to moderate conditions, often requiring the presence of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions include carboxylic acids, esters, and amides, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N,N’-Vinylenebis(stearic acid carbamic acid anhydride) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N’-Vinylenebis(stearic acid carbamic acid anhydride) involves its reactivity with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other acid anhydrides and carbamic acid derivatives, such as acetic anhydride and carbamic acid itself .
Uniqueness
N,N’-Vinylenebis(stearic acid carbamic acid anhydride) is unique due to its specific structure, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
73622-90-9 |
|---|---|
Molekularformel |
C40H74N2O6 |
Molekulargewicht |
679.0 g/mol |
IUPAC-Name |
[(E)-2-(octadecanoyloxycarbonylamino)ethenyl]carbamoyl octadecanoate |
InChI |
InChI=1S/C40H74N2O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(43)47-39(45)41-35-36-42-40(46)48-38(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3,(H,41,45)(H,42,46)/b36-35+ |
InChI-Schlüssel |
GTQGVIPKDAACPM-ULDVOPSXSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(=O)N/C=C/NC(=O)OC(=O)CCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(=O)NC=CNC(=O)OC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde](/img/structure/B14450963.png)

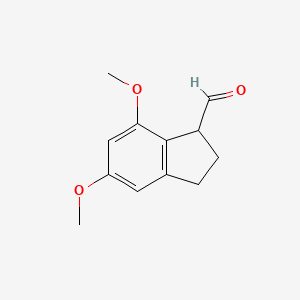

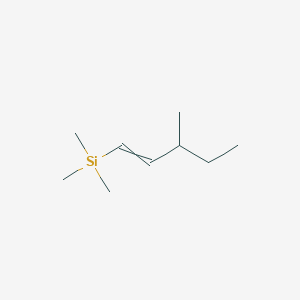
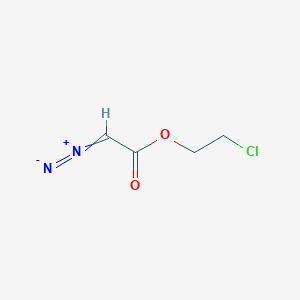
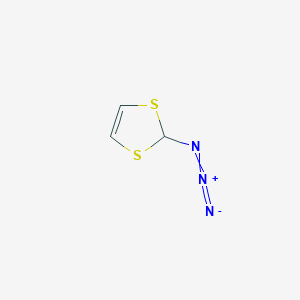
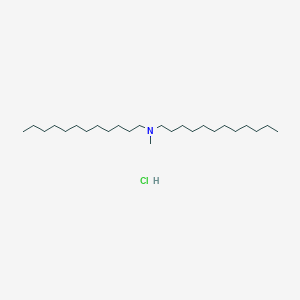
![N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide](/img/structure/B14451025.png)


![8-(2-Ethoxyethyl)-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14451034.png)
